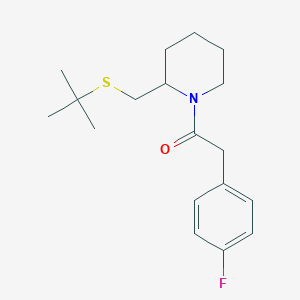

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Description

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound featuring a piperidine core substituted with a tert-butylthio methyl group at the 2-position and a 4-fluorophenyl-acetyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., piperidinyl ethanones with fluorophenyl groups) suggest relevance in drug discovery .

Properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNOS/c1-18(2,3)22-13-16-6-4-5-11-20(16)17(21)12-14-7-9-15(19)10-8-14/h7-10,16H,4-6,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMRGRMZRNKITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone , often referred to as Tert-butylthio piperidine derivative , has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Tert-butylthio group : A sulfur-containing moiety that may influence the compound's pharmacokinetics and biological interactions.

- 4-Fluorophenyl group : A phenyl ring substituted with a fluorine atom, which can enhance the compound's lipophilicity and receptor binding affinity.

Molecular Formula

The molecular formula for this compound is .

Research indicates that this compound exhibits significant activity as a modulator of specific receptors, particularly the sphingosine-1-phosphate (S1P) receptors, which play critical roles in various physiological processes including immune response and vascular development. The binding affinity to S1P receptors (EDG-1, EDG-6, EDG-8) suggests potential therapeutic applications in conditions like autoimmune diseases and cancer .

Antimicrobial and Antioxidant Activities

In addition to its receptor activity, studies have shown that derivatives of similar structures exhibit antimicrobial and antioxidant properties. For instance, compounds with similar piperidine frameworks have demonstrated inhibitory effects against various bacterial strains and oxidative stress markers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| S1P Receptor Modulation | Binding to EDG-1, EDG-6, EDG-8 | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress markers |

Case Study 1: S1P Receptor Modulation

A study conducted on the pharmacological profile of Tert-butylthio piperidine derivatives revealed their ability to modulate S1P receptors effectively. This modulation was linked to reduced inflammatory responses in murine models of autoimmune diseases. The study highlighted a significant decrease in pro-inflammatory cytokines upon treatment with the compound, suggesting its potential as an immunomodulatory agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally similar compounds revealed that derivatives exhibited potent activity against Gram-positive bacteria. The study utilized a series of in vitro assays to determine minimum inhibitory concentrations (MICs), demonstrating that compounds with similar piperidine structures could serve as lead candidates for antibiotic development .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone exhibit potent activity against various cancer cell lines. For instance, modifications to the piperidine structure have shown improved binding affinities to anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are critical in cancer cell survival pathways. The compound's ability to selectively inhibit these proteins could lead to new strategies for cancer treatment by promoting apoptosis in malignant cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research into similar piperidine derivatives has indicated that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. The fluorophenyl group may enhance this activity by increasing the compound's interaction with microbial targets .

Case Study 1: Targeting Bcl-2 Family Proteins

A study investigated the binding affinity of a structurally related compound to Bcl-2 family proteins, revealing that modifications to the side chains significantly impacted potency. The introduction of sulfur-containing groups was found to enhance binding affinity, suggesting that this compound may also exhibit similar enhancements in targeting these proteins .

| Compound | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| Compound A | 0.09 μM (Mcl-1) | High |

| Compound B | 0.15 μM (Bfl-1) | Moderate |

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of piperidine compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The tert-butylthio group (-S-tBu) is susceptible to nucleophilic substitution reactions. For example:

| Reaction Type | Reagents/Conditions | Product Formed | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, base (e.g., NaH) | Sulfonium salts or thioethers | |

| Oxidation | H₂O₂, mCPBA | Sulfoxide or sulfone |

-

Key Insight : The sulfur atom acts as a soft nucleophile, enabling reactions with alkyl halides to form extended thioether derivatives. Oxidation with peroxides converts the thioether to sulfoxide (R-SO-R') or sulfone (R-SO₂-R').

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride, DIPEA | N-acetylpiperidine derivative | |

| Alkylation | Ethyl bromoacetate, K₂CO₃ | Quaternary ammonium salts |

-

Mechanism : The lone pair on the piperidine nitrogen facilitates nucleophilic attack on electrophiles like acyl chlorides or alkyl halides. For example, coupling with activated esters (e.g., HOBt/HBTU) forms stable amides .

Ketone Reactivity

The ethanone group participates in condensation and reduction reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Grignard Addition | RMgX, THF, 0°C → RT | Tertiary alcohol | |

| Reduction | NaBH₄, MeOH | Secondary alcohol |

-

Synthetic Utility : Reduction of the ketone to an alcohol enhances solubility, while condensation with hydrazines forms hydrazones for further cyclization.

4-Fluorophenyl Group Reactivity

The electron-withdrawing fluorine substituent directs electrophilic aromatic substitution (EAS) to the meta position:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-nitro-4-fluorophenyl | |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |

-

Limitation : The strong electron-withdrawing effect of fluorine reduces EAS activity, favoring coupling reactions over traditional nitration or sulfonation .

Multi-Step Synthetic Pathways

Example synthesis leveraging the above reactivities:

-

Thioether Alkylation : React with methyl iodide to form a methylsulfonium intermediate.

-

Piperidine Acylation : Introduce acetyl groups using HBTU-activated carboxylic acids .

-

Ketone Reduction : Convert ethanone to ethanol using NaBH₄ for downstream esterification.

Stability and Side Reactions

Comparison with Similar Compounds

Key Observations :

- The tert-butylthio group in the target compound likely improves metabolic stability compared to oxygen or nitrogen-containing analogs (e.g., cyclohexylamino in ).

- Fluorophenyl-substituted analogs (e.g., ) are common in CNS drugs due to fluorine’s electronegativity and bioavailability enhancement.

Pharmacological and Physicochemical Properties

Notes:

- Fluorophenyl analogs like are linked to serotonin receptor modulation, implying possible CNS applications for the target compound.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis likely involves multi-step strategies:

- Step 1: Formation of the piperidine-tert-butylthio intermediate via nucleophilic substitution. For example, reacting 2-(chloromethyl)piperidine with tert-butylthiol in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Step 2: Friedel-Crafts acylation to introduce the 4-fluorophenyl ethanone moiety. A Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution on fluorobenzene derivatives using acetyl chloride .

- Critical Factors:

- Temperature: Excessively high temperatures during Friedel-Crafts acylation may lead to side reactions (e.g., polysubstitution) .

- Solvent: Anhydrous dichloromethane or toluene improves electrophilic reactivity .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Structural Characterization

Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound, particularly regarding stereochemical assignments?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: The tert-butylthio group’s methyl protons appear as a singlet (~1.3 ppm), while the piperidine ring protons show splitting patterns dependent on axial/equatorial conformations. Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to validate stereochemistry .

- ¹³C NMR: The carbonyl carbon (C=O) typically resonates at ~205–210 ppm. Discrepancies may arise from solvent effects or impurities; use deuterated solvents (e.g., CDCl₃) and repeat under standardized conditions .

- IR Spectroscopy: Confirm the C=O stretch (~1680–1720 cm⁻¹) and tert-butylthio C-S bond (~650 cm⁻¹). Overlaps with fluorophenyl C-F stretches (~1250 cm⁻¹) require deconvolution software for accurate peak assignment .

Reactivity & Functionalization

Q. Q3. What advanced strategies are available for functionalizing the tert-butylthio or fluorophenyl groups in this compound?

Methodological Answer:

- Tert-butylthio Modification:

- Fluorophenyl Functionalization:

- Electrophilic Aromatic Substitution: Introduce nitro or bromo groups using HNO₃/H₂SO₄ or Br₂/FeBr₃, followed by Suzuki coupling for biaryl derivatives .

- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, enabling further derivatization (e.g., esterification) .

Biological Activity & Mechanism

Q. Q4. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor, given structural similarities to known bioactive molecules?

Methodological Answer:

- In Silico Screening: Perform molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR, JAK2) using the tert-butylthio group as a hydrophobic anchor. Compare binding scores with reference inhibitors (e.g., gefitinib) .

- In Vitro Assays:

- Kinase Inhibition: Use a fluorescence-based ADP-Glo™ assay to measure IC₅₀ values. Include positive controls (staurosporine) and validate selectivity via kinase profiling panels .

- Cytotoxicity: Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Correlate activity with structural analogs (e.g., fluorophenyl-containing piperidine derivatives) to identify SAR trends .

Data Contradiction & Optimization

Q. Q5. How should researchers address inconsistencies in reported yields or biological activity across studies involving similar compounds?

Methodological Answer:

- Yield Discrepancies:

- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts steps to optimize regioselectivity. Document solvent purity and moisture levels, as trace water deactivates catalysts .

- Scale-Up Effects: Pilot continuous flow synthesis to mitigate exothermicity issues observed in batch reactions .

- Biological Variability:

Computational & Advanced Studies

Q. Q6. What computational methods are recommended for predicting the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Property Prediction:

- LogP & Solubility: Use ChemAxon or Schrodinger’s QikProp to estimate partition coefficients and aqueous solubility. Validate with experimental shake-flask measurements .

- Reactivity Modeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.